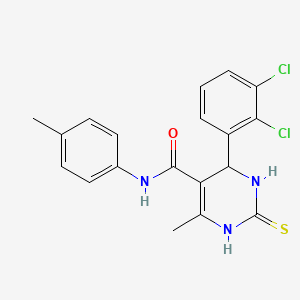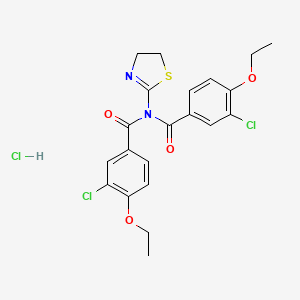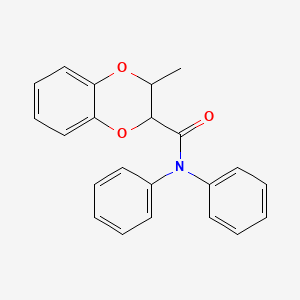![molecular formula C20H29N3O2 B4065926 N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B4065926.png)
N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide
Vue d'ensemble
Description
N-ethyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide is a useful research compound. Its molecular formula is C20H29N3O2 and its molecular weight is 343.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.22597718 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Marine Actinobacterium Metabolites
- Bioactive Metabolites from Marine Actinobacterium : Streptomyces sp. KMM 7210 produced new compounds such as 3-(4-hydroxybenzyl)piperazine-2,5-dione and N-[2-(4-hydroxy-phenyl)ethyl]acetamide (N-acetyltyramine). Their cytotoxic activities were evaluated on sperm and eggs of sea urchins, highlighting their potential in marine biotechnology and drug discovery (Sobolevskaya et al., 2007).
Inotropic Agents Development
- Synthesis of Piperazinyl Acetamides for Inotropic Evaluation : A series of 2-(4-substitutedmethylpiperazin-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides were synthesized. Some compounds showed promising inotropic activities, suggesting potential applications in developing treatments for heart conditions (Liu et al., 2009).
Antioxidant Activity in Coordination Complexes
- Pyrazole-Acetamide Coordination Complexes : Novel Co(II) and Cu(II) complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activity. The study of these compounds contributes to the field of coordination chemistry and their potential in oxidative stress-related diseases (Chkirate et al., 2019).
Antihistaminic Agents Synthesis
- Benzimidazole Derivatives as H1-Antihistaminic Agents : A series of 2-(4-substituted-1-piperazinyl)benzimidazoles was prepared, tested for H1-antihistaminic activity, and found to exhibit potent activity. This research highlights the potential for developing new antihistaminic drugs (Iemura et al., 1986).
Antimicrobial Activity of Piperazine Derivatives
- Biological Investigations of Novel Piperazine-Based Heterocycles : Synthesized N-phenyl- and N-benzothiazolyl-2-(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)acetamides were tested against various bacteria, fungi, and Mycobacterium tuberculosis. Many of the compounds showed moderate to good bioefficacies, indicating their potential in antimicrobial drug development (Chhatriwala et al., 2014).
Novel Compound for Pain Relief
- HYP-1 for Inflammatory and Neuropathic Pain : The novel compound HYP-1 showed significant analgesic activities against nociceptive, inflammatory, and neuropathic pain in rat models. This research points to the potential application of such compounds in pain management (Kam et al., 2012).
Propriétés
IUPAC Name |
N-ethyl-2-[1-[(2-methylphenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methylprop-2-enyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-5-22(13-15(2)3)19(24)12-18-20(25)21-10-11-23(18)14-17-9-7-6-8-16(17)4/h6-9,18H,2,5,10-14H2,1,3-4H3,(H,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKESQVXNRUBKOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=C)C)C(=O)CC1C(=O)NCCN1CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-ethyl-N-{2-[(4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B4065846.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-2-methyl-2-propanamine hydrochloride](/img/structure/B4065856.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4065881.png)

![ethyl 2-({3-cyano-5-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetate](/img/structure/B4065903.png)
![METHYL 5-CYANO-4-(4-METHOXYPHENYL)-2-OXO-6-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B4065911.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-iodobenzamide](/img/structure/B4065921.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4065932.png)
![4-chloro-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-[(2-methylphenyl)methyl]benzenesulfonamide](/img/structure/B4065938.png)
![4-chloro-N-(2-methylbenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4065942.png)
![2-[(4-methoxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4065950.png)
![N-(3,4-dimethylphenyl)-2-{methyl[3-(1-methyl-1H-imidazol-2-yl)propyl]amino}acetamide](/img/structure/B4065953.png)
